2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Description

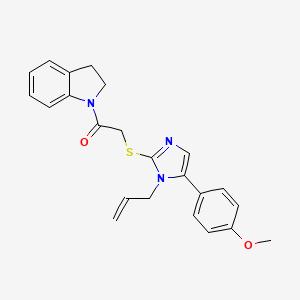

2-((1-Allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure integrates a 1H-imidazole core substituted with an allyl group at the N1 position and a 4-methoxyphenyl moiety at the C5 position. A thioether linkage connects the imidazole ring to a ketone-bearing ethanone group, which is further attached to an indoline moiety.

Key structural attributes:

- Imidazole ring: A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2.

- Thioether bridge: Enhances metabolic stability compared to ether or ester linkages.

- Indolin-1-yl group: A bicyclic structure that may contribute to binding affinity in biological targets.

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[5-(4-methoxyphenyl)-1-prop-2-enylimidazol-2-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2S/c1-3-13-26-21(18-8-10-19(28-2)11-9-18)15-24-23(26)29-16-22(27)25-14-12-17-6-4-5-7-20(17)25/h3-11,15H,1,12-14,16H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNXPSLRWLZQOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic compound that belongs to the class of imidazole derivatives. Its unique structure, which includes an imidazole ring and an indole moiety, suggests potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 317.4 g/mol. The compound features an imidazole ring known for its biological significance, particularly in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₃O₂S |

| Molecular Weight | 317.4 g/mol |

| CAS Number | 1207004-49-6 |

Antibacterial Activity

Research indicates that imidazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA replication processes or inhibition of essential enzymes.

A comparative study on related compounds demonstrated varying degrees of antibacterial efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong activity in certain derivatives .

Antifungal Activity

The compound's potential antifungal activity has also been explored. Imidazole derivatives are known to disrupt fungal cell membranes by inhibiting ergosterol synthesis, which is crucial for maintaining membrane integrity. Similar compounds have shown effectiveness against Candida species and Aspergillus fumigatus, suggesting that this compound may exhibit comparable antifungal properties .

Anticancer Activity

Emerging research highlights the anticancer potential of imidazole derivatives. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival. For example, studies have indicated that certain imidazole-based compounds can inhibit the activity of protein kinases and other enzymes critical for tumor growth.

In vitro experiments have shown that similar compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of imidazole derivatives:

- Study on ALOX15 Inhibition : A study investigated the inhibitory effects of substituted imidazoles on mammalian lipoxygenases (ALOX15). The findings revealed that modifications to the imidazole structure significantly impacted inhibitory potency, suggesting a structure–activity relationship that could be leveraged in drug development .

- Antimicrobial Efficacy : A comparative analysis of various thioamide derivatives showed that modifications in their chemical structure could enhance antimicrobial activity against specific strains of bacteria and fungi. This underscores the importance of structural diversity in developing effective antimicrobial agents .

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of these compounds to target enzymes involved in cancer progression. These studies provide insights into how structural variations affect biological activity, guiding future synthesis efforts .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The 4-methoxyphenyl group in the target compound likely improves solubility and π-π stacking interactions compared to bromo (electron-withdrawing) or nitro (strongly electron-withdrawing) substituents in analogues .

- Heterocyclic variations : Replacement of the imidazole core with oxadiazole (as in ) reduces basicity but may enhance metabolic stability.

Comparison with Other Syntheses :

- The bromo analogue () uses analogous steps but substitutes 4-bromophenylbenzyl alcohol in the initial chlorination.

Physicochemical Properties

While experimental data (e.g., melting point, solubility) for the target compound are unavailable, trends can be inferred from analogues:

- Molecular weight : The target compound (404.5 g/mol) is lighter than its bromo analogue (454.4 g/mol) due to bromine’s high atomic mass .

Crystallographic and Analytical Data

- X-ray crystallography : SHELX and WinGX () are widely used for structural validation of imidazole derivatives. For example, the metronidazole analogue in was resolved to 0.002 Å accuracy in bond lengths.

- Spectroscopic characterization : FTIR and NMR data for triazole-thiazole compounds () confirm the presence of thioether (C–S stretch at ~650 cm⁻¹) and ketone (C=O stretch at ~1700 cm⁻¹) groups, which would be consistent in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.